molecular formula C6H6ClNO2S B1298023 Methyl 4-amino-5-chlorothiophene-2-carboxylate CAS No. 89499-44-5

Methyl 4-amino-5-chlorothiophene-2-carboxylate

Cat. No.: B1298023
CAS No.: 89499-44-5
M. Wt: 191.64 g/mol
InChI Key: RUAIJHHRCIHFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Methyl 4-Amino-5-Chlorothiophene-2-Carboxylate

This compound (CAS: 89499-44-5) is a heterocyclic organic compound with the molecular formula $$ \text{C}6\text{H}6\text{ClNO}_2\text{S} $$ and a molecular weight of 191.64 g/mol. Structurally, it features a thiophene ring substituted with an amino group at the 4-position, a chlorine atom at the 5-position, and a methyl ester group at the 2-position (Figure 1). This configuration confers unique reactivity, making it a versatile intermediate in synthetic chemistry.

Physical Properties :

Property Value
Melting Point 84–87°C
Boiling Point 351.8 ± 37.0°C (predicted)
Density 1.5 ± 0.1 g/cm³
Solubility Low in water; soluble in organic solvents (e.g., ethanol, dichloromethane)
Storage Conditions 2–8°C under inert atmosphere

The compound’s stability under standard conditions and compatibility with diverse reaction media underscore its utility in multistep syntheses.

Historical Context and Development

The synthesis of this compound was first reported in the 1980s by Gol’dfarb and colleagues, who employed nitration and subsequent reduction of methyl 5-chlorothiophene-2-carboxylate derivatives. Early methods relied on Friedel-Crafts acylation and halogenation, but these often suffered from low yields and regioselectivity issues.

Advancements in the 2000s introduced more efficient routes, such as:

  • Protection-Deprotection Strategies : Using acetyl groups to temporarily shield the amino group during chlorination.
  • Catalytic Amination : Transition metal-catalyzed reactions to improve positional specificity.
  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while maintaining high purity.

These innovations addressed scalability challenges, enabling industrial-scale production by suppliers like BLD Pharm and Taiy Chemical.

Significance in Organic and Heterocyclic Chemistry

Thiophene derivatives are pivotal in heterocyclic chemistry due to their aromaticity and electron-rich nature, which facilitate electrophilic substitution and cross-coupling reactions. This compound exemplifies this reactivity through its three functional groups:

  • Amino Group : Participates in diazotization and Schiff base formation.
  • Chlorine Atom : Enables Suzuki-Miyaura couplings and nucleophilic substitutions.
  • Methyl Ester : Serves as a precursor for carboxylic acids via hydrolysis.

Applications :

  • Pharmaceuticals : Intermediate in antihyperlipidemic and antitumor agents.
  • Agrochemicals : Building block for herbicides and fungicides.
  • Materials Science : Component in conductive polymers and organic semiconductors.

Research Objectives and Scope

Recent studies prioritize:

  • Synthetic Optimization : Developing one-pot methodologies to minimize purification steps.
  • Regioselective Functionalization : Leveraging computational models (e.g., DFT) to predict reaction pathways.
  • Sustainability : Replacing toxic solvents (e.g., DMF) with biodegradable alternatives.
  • Application Expansion : Exploring roles in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Ongoing research aims to bridge gaps in mechanistic understanding while expanding the compound’s utility across interdisciplinary fields.

Properties

IUPAC Name

methyl 4-amino-5-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAIJHHRCIHFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354354
Record name methyl 4-amino-5-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89499-44-5
Record name methyl 4-amino-5-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Methyl Formate

One of the most straightforward methods involves the reaction of 4-amino-5-chlorothiophene-2-carboxylic acid with methyl formate. This method typically proceeds under mild conditions, making it an efficient route for synthesizing the methyl ester.

Procedure:

  • Combine 4-amino-5-chlorothiophene-2-carboxylic acid and methyl formate in a suitable solvent.
  • Heat the mixture to facilitate the reaction.
  • The product can be purified through standard techniques such as recrystallization or chromatography.

Alternative Methylation Techniques

Other methylation methods include using dimethyl sulfate or methyl iodide in the presence of a base, which can also yield methyl 4-amino-5-chlorothiophene-2-carboxylate.

Procedure:

  • Dissolve 4-amino-5-chlorothiophene-2-carboxylic acid in a polar aprotic solvent.
  • Add a base (e.g., sodium hydride) and then introduce dimethyl sulfate or methyl iodide slowly.
  • Stir the mixture at room temperature or slightly elevated temperatures.
  • After completion, neutralize and extract the product from the reaction mixture.

The yield and purity of this compound can vary based on the method employed. Below is a summary table illustrating typical yields associated with different preparation methods:

Method Yield (%) Purity (%)
Reaction with Methyl Formate 85 95
Methylation with Dimethyl Sulfate 78 92
Methylation with Methyl Iodide 80 90

When preparing this compound, it is essential to observe safety protocols due to the potential hazards associated with some reagents used in the synthesis.

Safety Notes:

  • Use personal protective equipment (gloves, goggles) when handling chemicals.
  • Ensure proper ventilation when working with volatile solvents and reagents.
  • Dispose of waste materials according to local regulations.

The preparation of this compound can be efficiently achieved through various methods, each offering different advantages in terms of yield and purity. The choice of method will depend on specific laboratory conditions and desired outcomes. Continued research into optimizing these synthesis pathways could further enhance their efficiency and applicability in chemical manufacturing.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .

Scientific Research Applications

Biological Activities

Anticancer Research

Methyl 4-amino-5-chlorothiophene-2-carboxylate has been investigated for its anticancer properties. Studies indicate that compounds with similar structural features can inhibit specific enzymes involved in cancer progression. For instance, derivatives of thiophene have shown promise in targeting Polo-like Kinase 1 (Plk1), a critical regulator of cell division and a common target in cancer therapy. The presence of the amino and chloro groups in the structure enhances binding affinity to biological targets, potentially leading to effective anticancer agents .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Its structural characteristics allow it to interact with bacterial enzymes or receptors, potentially inhibiting their activity. The presence of halogen atoms is known to enhance the antimicrobial efficacy of organic compounds, making this compound a candidate for further investigation in the development of new antibiotics .

Synthetic Utility

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step processes that may include cyclocondensation reactions and functional group modifications. These synthetic routes are crucial for developing derivatives with enhanced biological activity. For example, modifications at the amino or carboxylate positions can lead to compounds with improved solubility and bioavailability, which are essential for therapeutic applications .

Material Science Applications

Beyond biological applications, this compound can be utilized in material science, particularly in the development of organic semiconductors and dyes. Its thiophene ring structure contributes to electronic properties suitable for applications in organic electronics. Research into its photophysical properties may lead to advancements in photovoltaic materials or light-emitting devices .

Case Studies

Case Study 1: Anticancer Activity

In a study focused on the structure-activity relationship (SAR) of thiophene derivatives, this compound was identified as a lead compound exhibiting significant cytotoxicity against various cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation, suggesting its potential as a scaffold for developing new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated that modifications to the compound could enhance its efficacy, with some derivatives showing activity comparable to established antibiotics. This highlights the compound's versatility and potential application in treating bacterial infections .

Mechanism of Action

The mechanism of action of methyl 4-amino-5-chlorothiophene-2-carboxylate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the derivative and its intended use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares methyl 4-amino-5-chlorothiophene-2-carboxylate with three structurally related thiophene esters:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound 89499-44-5 C₆H₆ClNO₂S -NH₂ (C4), -Cl (C5), -COOCH₃ (C2) 199.63 Amino group enhances nucleophilicity
Methyl 5-chlorothiophene-2-carboxylate 35475-03-7 C₆H₅ClO₂S -Cl (C5), -COOCH₃ (C2) 176.61 Lacks amino group; simpler structure
Ethyl 5-chlorothiophene-2-carboxylate 5751-82-6 C₇H₇ClO₂S -Cl (C5), -COOCH₂CH₃ (C2) 190.64 Ethyl ester may improve lipophilicity
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate 158439-31-7 C₇H₅Cl₂O₄S₂ -Cl (C5), -SO₂Cl (C3), -COOCH₃ (C2) 295.15 Chlorosulfonyl group adds reactivity

Key Observations :

Substituent Effects: The amino group in 89499-44-5 distinguishes it from non-amino derivatives (e.g., 35475-03-7), enhancing its nucleophilic and hydrogen-bonding capabilities. This makes it more reactive in coupling reactions or as a building block for drug candidates . The chlorosulfonyl group in 158439-31-7 introduces strong electrophilic character, enabling sulfonamide or sulfonate synthesis .

Chlorosulfonyl-containing derivatives (e.g., 158439-31-7) are specialized intermediates for sulfonamide drugs but require careful handling due to their reactivity .

Physical and Chemical Properties

While direct experimental data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made:

  • Solubility: The amino group in 89499-44-5 may improve water solubility compared to purely hydrophobic analogs like 35475-03-5.
  • Stability : Chlorosulfonyl derivatives (e.g., 158439-31-7) are likely less stable under ambient conditions due to hydrolytic sensitivity .

Research and Industrial Relevance

  • Pharmaceutical Applications: Amino-substituted thiophenes like 89499-44-5 are precursors for antipsychotics and antiviral agents. For example, thiophene cores are found in drugs like duloxetine (antidepressant) and febuxostat (gout treatment) .
  • Agrochemicals : Chlorinated thiophenes are intermediates in pesticide synthesis. The chloro group in 89499-44-5 may enhance bioactivity against pests .
  • Materials Science: Thiophene derivatives are used in conductive polymers and OLEDs. The amino group could facilitate doping processes .

Commercial and Regulatory Aspects

  • Tariff Classification : 89499-44-5 is classified under HS code 293499090 in Japan, with preferential tariffs under WTO/GSP agreements . Similar compounds may fall under different codes depending on substituents.

Biological Activity

Methyl 4-amino-5-chlorothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which includes a methyl ester and an amino group. Its molecular formula is C₆H₆ClN O₂S, with a molecular weight of approximately 191.64 g/mol. The compound appears as a solid with a melting point ranging from 84 to 87 °C and exhibits a density of about 1.5 g/cm³.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₆ClN O₂S
Molecular Weight191.64 g/mol
Melting Point84 - 87 °C
Density~1.5 g/cm³

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest it can inhibit the growth of various bacterial strains, making it a candidate for further pharmacological studies aimed at treating bacterial infections. Interaction studies have shown that this compound can bind to specific bacterial enzymes, inhibiting their function and contributing to its antimicrobial effects.

Comparative Analysis with Related Compounds

This compound shares structural characteristics with several other biologically active compounds. The following table compares it with similar thiophene derivatives:

Table 2: Comparison of Thiophene Derivatives

Compound NameMolecular FormulaKey Features
Methyl 4-amino-5-bromothiophene-2-carboxylateC₆H₆BrNO₂SContains bromine instead of chlorine
Methyl 4-amino-5-nitrothiophene-2-carboxylateC₆H₆N₂O₃SNitro group enhances reactivity
Methyl 4-amino-5-hydroxythiophene-2-carboxylateC₆H₇NO₃SHydroxyl group alters solubility

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to these analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In vitro studies have demonstrated that this compound shows promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Mechanism of Action : Initial findings suggest that the compound interacts with bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death. Further research is required to fully elucidate these mechanisms.
  • Pharmacological Potential : Given its structural properties, this compound could be developed into a lead compound for new antibiotic therapies, particularly in an era where antibiotic resistance is a growing concern.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., amino and chloro groups at positions 4 and 5) .
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1700 cm1^{-1} (ester C=O) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]+^+) and fragments, ensuring correct molecular formula.

How can conformational discrepancies in crystal structures of thiophene derivatives be analyzed?

Advanced Research Question
Use Cremer-Pople puckering coordinates to quantify non-planar ring distortions:

  • Calculate puckering amplitude (qq) and phase angle (ϕ\phi) from atomic coordinates .
  • Compare with DFT-optimized geometries to identify steric or electronic influences on puckering .
  • Software like Gaussian or ORCA can model theoretical conformations, highlighting deviations from experimental data .

How should researchers resolve conflicting NMR and XRD data for this compound?

Advanced Research Question

  • Validation via DFT : Compute 1^1H/13^{13}C chemical shifts (e.g., using GIAO method ) and compare with experimental NMR data .
  • Hirshfeld Surface Analysis : Evaluate intermolecular interactions in XRD data to identify crystal-packing effects that may distort bond angles .
  • Dynamic NMR : Probe temperature-dependent spectra to detect rotational barriers or tautomerism causing signal splitting .

What safety protocols are essential when handling this compound in the lab?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers at 2–8°C under inert atmosphere (N2_2 or Ar) to prevent degradation .

What is the role of this compound in medicinal chemistry research?

Advanced Research Question

  • Scaffold for Bioactive Molecules : Its thiophene core is modified to develop kinase inhibitors (e.g., p38 MAPK) or antimicrobial agents .
  • Structure-Activity Relationship (SAR) : Introduce substituents at the amino or ester groups to optimize binding affinity and pharmacokinetics .
  • In Vivo Studies : Evaluate metabolic stability using liver microsome assays and cytotoxicity via MTT tests on cancer cell lines .

How can the thermal stability of this compound be assessed under varying conditions?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Measure weight loss between 25–300°C to determine decomposition temperature .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions under nitrogen/air atmospheres.
  • Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.